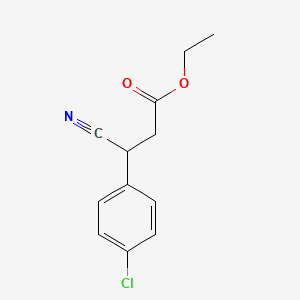

Ethyl 3-(4-chlorophenyl)-3-cyanopropanoate

Description

Ethyl 3-(4-chlorophenyl)-3-cyanopropanoate is a specialized organic compound featuring a chlorophenyl group, a cyano substituent, and an ethyl ester moiety. Its molecular formula is C₁₂H₁₀ClNO₂, with a molar mass of 247.67 g/mol. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure β-cyano esters. For instance, its methyl analog, mthis compound, has been synthesized via NaBH₄ reduction, achieving >99% enantiomeric excess using the enzyme OYE3 . The compound’s structural versatility enables its use in synthesizing heterocyclic derivatives, such as triazolopyrimidinones, which are relevant to pharmaceutical research .

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-cyanopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZYVIMQKOFWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: This compound replaces the 4-chlorophenyl group with a 4-methoxyphenyl ring. The methoxy group enhances electron density, influencing reactivity in conjugate additions. The syn-periplanar conformation of its C=C bond (torsion angle: 3.2°) contrasts with the twisted conformations observed in bulkier analogs .

- Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate: Substituting the chlorophenyl ring with a nitropyridinyl group introduces a heteroaromatic system. The nitro group increases electrophilicity, enabling nucleophilic attacks at the α-carbon. Synthesis yields for such derivatives range from 45–50%, lower than typical yields for chlorophenyl analogs .

Functional Group Modifications

- Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Replacing the cyano group with a ketone (oxo) alters the compound’s electronic profile. This derivative is a precursor for β-amino carbonyl compounds, synthesized via silica gel chromatography with ethyl acetate/hexane eluents .

- Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate: The addition of a chlorine atom at the α-position (molar mass: 261.1 g/mol) enhances electrophilicity, making it reactive in Ullmann-type couplings. This contrasts with the cyano variant’s stability under basic conditions .

Ester Group Variations

- The (R)-enantiomer exhibits an optical rotation of [α]₂₅ = +10.0 (c 0.50, CHCl₃) .

Complex Derivatives

- (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate: This derivative incorporates pyrazole rings, increasing molecular complexity and hydrogen-bonding capacity. Such structures are tailored for binding studies with nuclear receptors .

Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.